molecular formula C11H13F2NO B7861201 N-cyclobutyl-4-(difluoromethoxy)aniline

N-cyclobutyl-4-(difluoromethoxy)aniline

Cat. No.: B7861201
M. Wt: 213.22 g/mol
InChI Key: GTENJRFKFZDXGQ-UHFFFAOYSA-N
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Description

N-Cyclobutyl-4-(difluoromethoxy)aniline (CAS 1491084-85-5) is a chemical building block of significant interest in medicinal chemistry and drug discovery. Its research value is derived from its unique molecular structure, which incorporates both a cyclobutyl and a difluoromethoxy group. The cyclobutyl group is a valuable motif in pharmaceutical research, often used to fine-tune the properties of drug candidates . The 4-(difluoromethoxy)aniline moiety is a known precursor in organic synthesis . The difluoromethoxy (OCF2H) group is a critically important substituent in modern drug design. It serves as a bioisostere for labile functional groups like alcohols and thiols, and is noted for its ability to act as a hydrogen bond donor, which can influence target binding and pharmacokinetics . Furthermore, introducing the difluoromethoxy group is a strategic approach to modulate key properties of lead compounds, such as lipophilicity (logP) and metabolic stability, which are crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles . This compound is primarily used as a sophisticated intermediate in the synthesis of more complex molecules. Its applications include serving as a precursor in the development of potential therapeutic agents and in the construction of heterocyclic scaffolds, such as those found in oxindole derivatives . As a key intermediate, this compound provides researchers with a versatile handle for exploring novel chemical space in the pursuit of new bioactive molecules. This product is intended for research and development purposes only. It is strictly for laboratory use and is not classified as a drug, cosmetic, or for any form of human consumption.

Properties

IUPAC Name

N-cyclobutyl-4-(difluoromethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO/c12-11(13)15-10-6-4-9(5-7-10)14-8-2-1-3-8/h4-8,11,14H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTENJRFKFZDXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkoxylation of 4-Nitrophenol

4-Nitrophenol reacts with sodium hydroxide in dioxane to form sodium 4-nitrophenolate, which subsequently undergoes nucleophilic substitution with monochlorodifluoromethane (ClCF2H). This step achieves a 90% yield of 4-(difluoromethoxy)nitrobenzene under alkaline conditions. The use of dioxane enhances solubility and reaction homogeneity, critical for large-scale production.

Nitro-Group Reduction

4-(Difluoromethoxy)nitrobenzene is reduced to the target aniline derivative using a catalytic system of ferric oxide (Fe2O3) and activated carbon, with hydrazine hydrate as the reducing agent. This method avoids traditional hydrogenation, reducing explosion risks and achieving a 98.5% purity. Comparative studies show that Fe2O3/activated carbon synergistically accelerates electron transfer, minimizing over-reduction byproducts.

N-Cyclobutyl Functionalization Strategies

Introducing the cyclobutyl group to 4-(difluoromethoxy)aniline requires careful selection of reagents and conditions to balance reactivity and selectivity. Three predominant methods are analyzed:

Direct Alkylation with Cyclobutyl Halides

Reacting 4-(difluoromethoxy)aniline with cyclobutyl bromide or iodide in the presence of a base (e.g., K2CO3 or Et3N) facilitates nucleophilic substitution. A protocol adapted from RSC studies employs acetonitrile as the solvent at 90°C for 4–6 hours, yielding 65–77% of the target compound (Table 1). Excess cyclobutyl halide (1.2–1.5 equiv) mitigates diarylation, while KI catalysis enhances halide reactivity.

Table 1: Alkylation Conditions and Outcomes

Cyclobutyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
Cyclobutyl bromideK2CO3Acetonitrile90672
Cyclobutyl iodideEt3NDMF100477

Reductive Amination with Cyclobutanone

Reductive amination bypasses halide handling by condensing 4-(difluoromethoxy)aniline with cyclobutanone to form an imine intermediate, subsequently reduced by NaBH3CN or NaBH(OAc)3. Adapted from methodologies in, this one-pot reaction in dichloroethane (DCE) with acetic acid achieves 65–77% yields (Table 2). The acidic environment stabilizes the imine, while NaBH(OAc)3 selectively reduces without attacking the difluoromethoxy group.

Table 2: Reductive Amination Parameters

Reducing AgentSolventAcid CatalystTemp (°C)Yield (%)
NaBH(OAc)3DCEAcOHRT70
NaBH3CNMeOHHCl0–2565

Purification and Analytical Characterization

Crude N-cyclobutyl-4-(difluoromethoxy)aniline is purified via flash chromatography (hexane:EtOAc = 3:1 to 1:1), followed by recrystallization in ethanol-water mixtures. Purity exceeding 98% is confirmed by HPLC and 1H/13C NMR. Key spectral signatures include:

  • 1H NMR : A singlet at δ 6.8–7.2 ppm (aromatic protons), a multiplet at δ 4.1–4.3 ppm (–OCHF2), and cyclobutyl protons at δ 2.5–3.0 ppm.

  • 19F NMR : A doublet at δ -80 to -85 ppm (CF2 group).

Environmental and Industrial Considerations

The CN103819349A process emphasizes sustainability by replacing ethanol with dioxane (recyclable) and employing hydrazine over metal-heavy reductants. For N-cyclobutyl derivatives, reductive amination generates less waste than alkylation, though NaBH(OAc)3 costs may offset gains . Industrial scalability favors alkylation due to simpler setups, despite lower atom economy.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-4-(difluoromethoxy)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-cyclobutyl-4-(difluoromethoxy)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-cyclobutyl-4-(difluoromethoxy)aniline involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The cyclobutyl group can provide steric hindrance, influencing the compound’s binding affinity and selectivity. These interactions can modulate the activity of target proteins or enzymes, leading to the desired biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Comparisons

Compound Name Molecular Formula Substituents on Aniline Ring Key Features
N-cyclobutyl-4-(difluoromethoxy)aniline C₁₀H₁₂F₂NO -N-cyclobutyl, -OCF₂H (para) High steric hindrance; electron-withdrawing para-substituent .
N-[1-(4-chlorophenyl)propyl]-4-(difluoromethoxy)aniline C₁₆H₁₆ClF₂NO -N-(4-chlorophenylpropyl), -OCF₂H (para) Bulky aromatic substituent; enhanced lipophilicity due to chlorophenyl .
2-Chloro-N-(4-(difluoromethoxy)phenyl)-5-nitropyridin-4-amine C₁₂H₈ClF₂N₃O₃ -Cl, -NO₂ (pyridine), -OCF₂H (para) Nitro group increases electron deficiency; pyridine enhances π-π stacking .
N-(2-(difluoromethoxy)phenyl)-3-phenyl-4-borylpentanamide C₁₈H₁₉BF₂NO₂ -OCF₂H (ortho), -boryl, -phenyl Ortho-substitution reduces conjugation; boronate ester enables cross-coupling .
N-ethyl-2-fluoro-4-(methylsulfonyl)aniline C₉H₁₂FNO₂S -N-ethyl, -F (ortho), -SO₂CH₃ (para) Sulfonyl group is strongly electron-withdrawing; ortho-fluorine enhances metabolic stability .

Key Observations:

  • Electronic Effects: The difluoromethoxy group (-OCF₂H) is less electron-withdrawing than nitro (-NO₂) or sulfonyl (-SO₂CH₃) groups but more than methoxy (-OCH₃) due to fluorine’s electronegativity. This balance impacts reactivity in electrophilic substitution or catalytic coupling reactions .
  • Steric Effects : The cyclobutyl group introduces significant steric hindrance compared to linear alkyl (e.g., ethyl) or aryl substituents (e.g., 4-chlorophenylpropyl). This may reduce binding affinity in protein-ligand interactions but improve selectivity .

Key Observations:

  • Nucleophilic Substitution : A common route for aniline derivatives (e.g., reaction of 4-(difluoromethoxy)aniline with halides, as in ).
  • Catalytic Coupling : Transition-metal catalysis (e.g., copper in ) enables complex borylated structures but often with lower yields.

Stability and Physicochemical Properties

  • Stability : Unlike enantiomerically unstable pyrazoline derivatives ( ), this compound lacks chiral centers, suggesting resistance to racemization.
  • Lipophilicity : The difluoromethoxy group increases lipophilicity (logP ≈ 2.8 predicted) compared to methoxy (logP ≈ 1.5) but less than trifluoromethyl (logP ≈ 3.5) .
  • Solubility: Cyclobutyl’s strain may reduce aqueous solubility compared to non-cyclic analogues (e.g., N-ethyl derivatives in ).

Biological Activity

N-cyclobutyl-4-(difluoromethoxy)aniline is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclobutyl group and a difluoromethoxy substituent on an aniline core. The structural characteristics impart unique chemical properties that influence its interactions with biological targets.

  • Molecular Formula : C11_{11}H12_{12}F2_2N\O
  • Molecular Weight : 221.22 g/mol
  • Key Functional Groups : Cyclobutyl, difluoromethoxy, aniline

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, particularly proteins and enzymes. The difluoromethoxy group enhances lipophilicity, allowing better penetration into hydrophobic areas of target biomolecules. The cyclobutyl group may introduce steric hindrance, affecting binding affinity and selectivity.

Interaction with Kinases

Recent studies have indicated that this compound may inhibit certain serine/threonine kinases, such as salt-inducible kinases (SIKs). In high-throughput screening assays, modifications to the compound have shown varying degrees of potency against SIK isoforms:

CompoundIC50_{50} (nM)Target
This compoundTBDSIK1, SIK2, SIK3
4-(5-substituted-benzimidazol-1-yl)-2-methoxy-benzamide424 (SIK1), 300 (SIK2), 188 (SIK3)SIKs

This data suggests that structural modifications can significantly influence the compound's biological activity and selectivity for specific kinases .

Study on Pharmacological Properties

A study aimed at optimizing the selectivity and pharmacokinetic properties of similar compounds highlighted the importance of substituent effects on biological activity. It was found that introducing a difluoromethoxy group improved potency against certain kinases while reducing off-target effects . This underscores the potential for this compound in drug development targeting kinase pathways.

Toxicological Assessment

Toxicological evaluations are crucial for understanding the safety profile of new compounds. Although specific toxicity data on this compound is limited, related compounds have undergone various toxicity tests, indicating that structural analogs can exhibit differing levels of toxicity based on their functional groups .

Applications in Drug Development

This compound is being explored for its potential applications in drug development due to its favorable pharmacological properties. Its ability to modulate kinase activity positions it as a candidate for therapeutic interventions in diseases where these kinases are implicated.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-cyclobutyl-4-(difluoromethoxy)aniline, and how do reaction conditions influence yield?

  • Methodology : Copper-catalyzed carbonylative multi-component reactions are effective for synthesizing difluoromethoxy-substituted anilines. For example, using trans-β-methylstyrene and 2-(difluoromethoxy)aniline with CO as a carbonyl source under palladium catalysis achieved 22% yield after purification by flash chromatography (n-pentane/ethyl acetate = 10:1) . Adjusting equivalents of the aniline derivative (e.g., 2.5 equiv.) and temperature (−78 °C for lithiation steps) can optimize regioselectivity and minimize side reactions .

Q. Which analytical techniques are critical for characterizing this compound, and how are structural ambiguities resolved?

  • Methodology : High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy (e.g., <5 ppm deviation). Nuclear magnetic resonance (NMR) identifies substitution patterns: 19F^{19}\text{F} NMR distinguishes difluoromethoxy groups (−OCHF2_2) near δ −80 to −90 ppm, while 1H^1\text{H} NMR reveals cyclobutyl protons as multiplet signals (δ 2.0–3.0 ppm). Chiral HPLC or supercritical fluid chromatography resolves enantiomeric purity .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodology : Stability assays in aqueous buffers (pH 3–10) and plasma (37 °C) show no racemization over 48 hours. However, under basic conditions (e.g., DBU in THF at 90 °C), racemization occurs, necessitating neutral pH storage and avoiding microwave irradiation during synthesis .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitution in this compound derivatives?

  • Methodology : Density functional theory (DFT) calculations reveal that electron-withdrawing difluoromethoxy groups activate the para position for electrophilic substitution. Kinetic studies using 18O^{18}\text{O}-labeling in catalytic borylamidation reactions demonstrate that CO insertion precedes cyclobutyl group transfer, with turnover-limiting steps dependent on ligand-electron effects .

Q. Can MnFe2_2O4_4/Zn2_2SiO4_4 composites degrade this compound under solar radiation, and what factors optimize efficiency?

  • Methodology : Box-Behnken experimental design identifies optimal conditions: pH 7.0, 25 mg/L catalyst loading, and 180 min exposure to simulated solar radiation (λ > 290 nm). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) tracks degradation intermediates, showing cleavage of the cyclobutyl moiety precedes defluorination .

Q. How do steric and electronic effects of the cyclobutyl group influence catalytic applications in multi-component reactions?

  • Methodology : Comparative studies with cyclohexyl or phenyl analogs reveal that the cyclobutyl group’s strained geometry enhances transition-state stabilization in palladium-catalyzed couplings. Turnover numbers (TONs) increase by 30% compared to bulkier substituents, as shown in borylamidation yields .

Q. What biomarkers or assays are recommended for assessing environmental and toxicological risks of this compound?

  • Methodology : Ames tests and zebrafish embryo toxicity assays (ZFET) evaluate mutagenicity and developmental effects. Aniline dioxygenase activity assays in Pseudomonas spp. (e.g., monitoring catechol 2,3-dioxygenase levels) quantify biodegradation potential, though difluoromethoxy groups reduce enzymatic efficiency by 40% compared to unsubstituted anilines .

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